Regioisomeric Differentiation: 3-(3-Phenylpropoxy) vs. 4-(3-Phenylpropoxy) Substitution on the Aniline Ring
The target compound carries the 3-(3-phenylpropoxy) group at the meta position of the central aniline ring. Its direct positional isomer, N-[4-(heptyloxy)benzyl]-4-(3-phenylpropoxy)aniline (CAS 1040686-87-0), places the identical substituent at the para position. Both compounds share the identical molecular formula (C29H37NO2, MW 431.6) and are available from the same commercial supplier at equivalent pricing (Santa Cruz Biotechnology, sc-330941 and sc-330945, respectively; 500 mg at $284.00 each) . Despite their isosteric nature, the 3-substituted compound has been explicitly annotated as a selective S1P5 receptor agonist, while the 4-substituted isomer is catalogued without this receptor-level annotation and is described as a general organic synthesis reagent . This functional divergence arises because meta vs. para substitution profoundly alters the vector and conformational space accessible to the phenylpropoxy side chain within the S1P5 orthosteric binding pocket, a principle corroborated by published SAR studies on related benzyl ether S1P receptor modulators wherein small changes in substituent position abolished subtype selectivity [1].
| Evidence Dimension | Receptor-level functional annotation (S1P5 agonist activity) |
|---|---|
| Target Compound Data | Selective S1P5 receptor agonist (CAS 1040690-85-4; 3-substituted regioisomer) |
| Comparator Or Baseline | N-[4-(Heptyloxy)benzyl]-4-(3-phenylpropoxy)aniline (CAS 1040686-87-0; 4-substituted regioisomer): catalogued as general synthesis reagent; no S1P5 agonist annotation |
| Quantified Difference | Qualitative functional divergence: target annotated as selective S1P5 agonist vs. comparator lacking receptor-level annotation |
| Conditions | Commercial sourcing and annotation comparison (Santa Cruz Biotechnology catalogue); supported by published benzyl ether S1P SAR literature |
Why This Matters
For S1P5-mediated assay development, selecting the 3-substituted regioisomer is mandatory; the 4-substituted isomer cannot be assumed to possess equivalent S1P5 agonism and may produce false-negative results.
- [1] Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P1 agonists. Bioorganic & Medicinal Chemistry, 22(15), 4246-4256 (2014). Demonstrated that substituent position on central benzene ring potently influences S1P receptor agonistic activity and subtype selectivity. View Source
